

Application Notes and Protocols for Improving Nuclease Resistance of Oligonucleotides

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Compound of Interest

Compound Name: 5-Methyl-2'-O,4'-C-methylenecytidine

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Introduction

Oligonucleotides hold immense promise as therapeutic agents, diagnostics, and research tools. However, their inherent susceptibility to degradation by nucleases in biological fluids and within cells presents a significant hurdle to their clinical and experimental application.

Unmodified oligonucleotides are rapidly cleared from circulation, with a half-life of only a few minutes.^{[1][2][3]} To overcome this limitation, various chemical modifications have been developed to enhance their stability, extend their half-life, and improve their overall therapeutic potential.

These application notes provide a comprehensive overview of the most effective strategies for improving the nuclease resistance of oligonucleotides. We will delve into the mechanisms of action of different modifications, present quantitative data on their efficacy, and provide detailed protocols for assessing their stability.

Methods for Enhancing Nuclease Resistance

The primary strategies to protect oligonucleotides from nuclease degradation involve modifications to the phosphate backbone, the sugar moiety, or the entire backbone structure, as well as the addition of terminal caps and conjugating moieties.

Backbone Modifications

The phosphodiester backbone is a primary target for nucleases. Altering this structure can significantly hinder nuclease recognition and cleavage.

- **Phosphorothioates (PS):** This is the most common backbone modification, where a non-bridging oxygen atom in the phosphate group is replaced by a sulfur atom.^{[2][4]} This modification confers significant resistance to both endo- and exonucleases.^{[4][5]} Fully phosphorothioate-modified oligonucleotides can have a terminal half-life ranging from several days to weeks.^[6] However, it's important to note that this modification introduces a chiral center at each phosphorus atom, resulting in a mixture of diastereomers, and can sometimes lead to non-specific protein binding and toxicity at higher concentrations.^[4]
- **Phosphorodithioates (PS2):** In this modification, both non-bridging oxygen atoms are replaced by sulfur. This creates an achiral linkage and can offer even greater nuclease resistance than phosphorothioates.
- **Methylphosphonates:** This modification replaces a charged non-bridging oxygen with a neutral methyl group. This results in an uncharged backbone, which can enhance cellular uptake. Methylphosphonate oligonucleotides are highly resistant to nucleases.

Sugar Modifications

Modifications at the 2' position of the ribose sugar can enhance nuclease resistance by sterically hindering the approach of nucleases and by favoring a more stable A-form helix, which is less of a substrate for many nucleases.

- **2'-O-Methyl (2'-OMe):** The addition of a methyl group at the 2'-hydroxyl position is a widely used modification that provides good nuclease resistance.^[7] DNA oligonucleotides with this modification are typically 5- to 10-fold less susceptible to DNases than their unmodified counterparts.^[4] Fully 2'-O-Methyl modified oligonucleotides can have half-lives of over 24 to 48 hours in 50% serum.^[8]
- **2'-O-Methoxyethyl (2'-MOE):** This modification involves a larger group at the 2' position, offering even greater steric hindrance and nuclease resistance compared to 2'-OMe. 2'-MOE modifications are a hallmark of second-generation antisense oligonucleotides.

- **2'-Fluoro (2'-F):** The substitution of the 2'-hydroxyl with a fluorine atom also confers nuclease resistance and increases the binding affinity of the oligonucleotide to its target.
- **Locked Nucleic Acids (LNA):** LNAs contain a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. This "locks" the sugar in an A-type conformation, leading to a significant increase in thermal stability and exceptional nuclease resistance.^[9] LNA-modified oligonucleotides can have tissue half-lives on the order of one week in mice and several weeks in monkeys and humans.^[10]

Backbone Replacement

- **Peptide Nucleic Acids (PNA):** PNAs are DNA mimics in which the entire deoxyribose-phosphate backbone is replaced by a neutral, achiral N-(2-aminoethyl)glycine backbone.^[11] This radical change in structure renders PNAs completely resistant to degradation by both nucleases and proteases.^{[11][12][13]} Studies have shown no significant degradation of PNAs in human serum and cellular extracts under conditions where control peptides were completely cleaved.^{[12][13]}

Terminal Modifications (End-Capping)

Since exonucleases are a major source of degradation in serum, modifying the ends of the oligonucleotide can provide significant protection.

- **3'-Inverted Deoxythymidine (3'-Inverted dT):** The addition of a thymidine nucleotide in an inverted 3'-3' linkage at the 3' end of the oligonucleotide effectively blocks the action of 3'-exonucleases. The impact on serum stability can be modest, in some cases improving it by approximately twofold.^[14]

Conjugation

Attaching molecules to the oligonucleotide can improve its pharmacokinetic properties and protect it from nuclease degradation.

- **Cholesterol:** Conjugating cholesterol to an oligonucleotide enhances its association with plasma proteins like albumin, which reduces its renal clearance and extends its plasma half-life.^{[5][15][16]}

- Polyethylene Glycol (PEG): PEGylation, the attachment of polyethylene glycol chains, can shield the oligonucleotide from nucleases, thereby increasing its stability.^[17] The degree of stabilization is often dependent on the size of the PEG molecule, with larger PEGs providing greater protection.^[17] Studies have shown that PEGylation can increase oligonucleotide stability by 15- to 60-fold.^[17]

Quantitative Comparison of Nuclease Resistance

The following table summarizes the reported half-lives of oligonucleotides with various modifications in serum or plasma. It is important to note that experimental conditions (e.g., serum concentration, source of serum) can significantly impact these values.

Modification	Oligonucleotide Type	Half-life	Species/Matrix	Reference
Unmodified	Phosphodiester DNA	~5 minutes	Monkey Plasma	[2]
Unmodified	Phosphodiester DNA	~1.5 hours	Human Serum	[18]
Phosphorothioate (PS)	S-oligonucleotide	35 to 50 hours (elimination)	Animals	[2]
Phosphorothioate (PS)	S-ODN	>72 hours	10% Fetal Bovine Serum	[19]
2'-O-Methyl (2'-OMe)	Fully modified	>24 to 48 hours	50% Serum	[8]
2'-O-Methyl + PS	Me-S-ODN	>72 hours	10% Fetal Bovine Serum	[19]
LNA	LNA ASO	~160 hours (tissue)	Mouse	[10]
PEGylation (5 kDa)	DNA	15-fold increase	DMEM media/Exonuclease I	[17]
PEGylation (20 kDa)	DNA	30-fold increase	DMEM media/Exonuclease I	[17]
PEGylation (40 kDa)	DNA	60-fold increase	DMEM media/Exonuclease I	[17]
Peptide Nucleic Acid (PNA)	PNA	No significant degradation	Human Serum/Cell extracts	[12][13]

Experimental Protocols

Protocol 1: Serum Stability Assay of Oligonucleotides

This protocol describes a general method for evaluating the stability of oligonucleotides in the presence of serum.

Materials:

- Modified and unmodified oligonucleotides
- Fetal Bovine Serum (FBS) or human serum
- Nuclease-free water
- Phosphate-Buffered Saline (PBS), pH 7.4
- Proteinase K
- Urea or formamide loading buffer
- Polyacrylamide gel electrophoresis (PAGE) equipment (e.g., 15-20% polyacrylamide gel)
- Gel imaging system
- Incubator or water bath at 37°C
- Microcentrifuge tubes

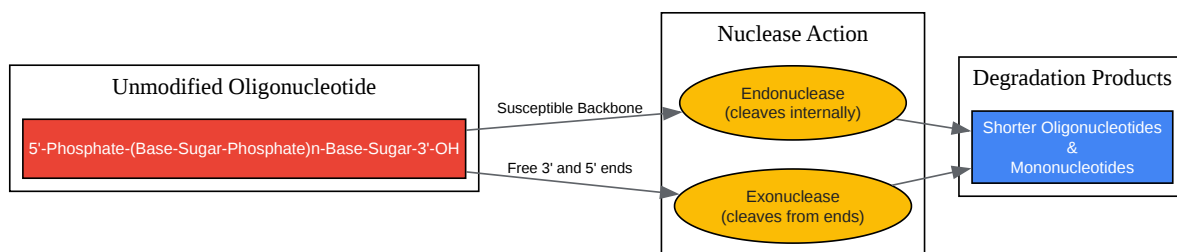
Procedure:

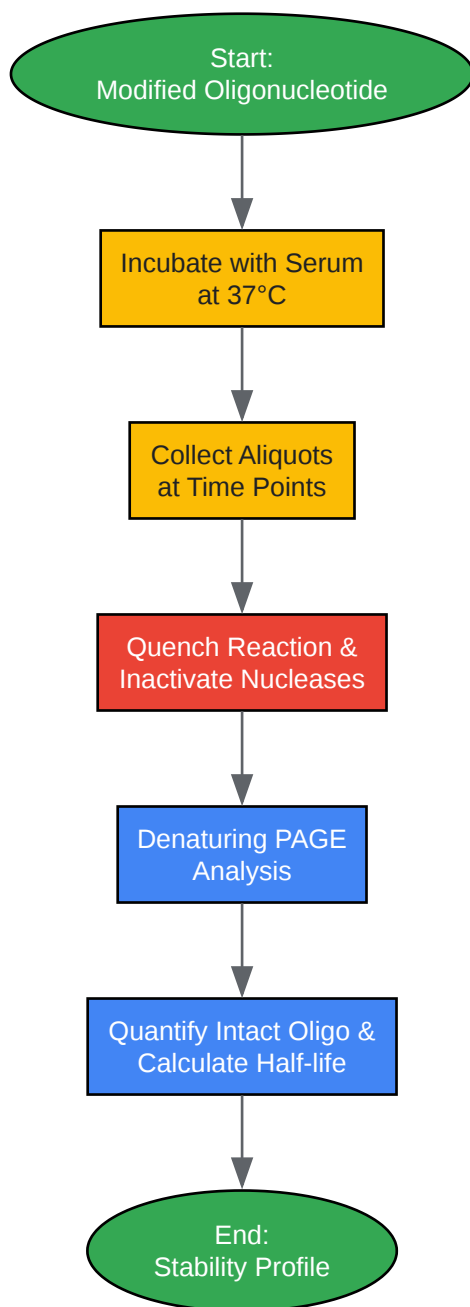
- Oligonucleotide Preparation:
 - Resuspend the lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 μ M.
 - Prepare working solutions of each oligonucleotide at a final concentration of 10 μ M in nuclease-free water.
- Incubation with Serum:

- For each oligonucleotide to be tested, prepare a reaction mixture in a microcentrifuge tube containing:
 - 10 μ L of 10 μ M oligonucleotide
 - X μ L of serum (e.g., for 50% serum, use 50 μ L)
 - Y μ L of PBS to bring the final volume to 100 μ L.
- Prepare a zero-time point control for each oligonucleotide by adding the serum to the oligonucleotide mixture and immediately proceeding to the quenching step.
- Incubate the reaction mixtures at 37°C.
- Time-Course Sampling:
 - At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 10 μ L) from each reaction tube.
- Quenching and Nuclease Inactivation:
 - Immediately add the collected aliquot to a tube containing a solution to stop the nuclease activity. A common method is to add Proteinase K to a final concentration of 0.1 mg/mL and incubate at 55°C for 30 minutes to digest the nucleases.
 - Alternatively, the reaction can be quenched by adding a denaturing loading buffer containing urea or formamide and heating to 95°C for 5 minutes.
- Analysis by Polyacrylamide Gel Electrophoresis (PAGE):
 - Load the samples from each time point onto a high-percentage (e.g., 15-20%) denaturing polyacrylamide gel.
 - Include a lane with the untreated oligonucleotide as a reference.
 - Run the gel according to standard procedures.
- Visualization and Quantification:

- Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system.
- Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point using densitometry software.
- Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero-time point.
- Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and calculate the half-life.

Visualizations





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